

3-(Pyridin-2-yl)propanoic acid CAS number 15197-75-8

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanoic acid

Cat. No.: B108000

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An In-depth Technical Guide to **3-(Pyridin-2-yl)propanoic Acid** (CAS: 15197-75-8)

Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting data. It is to provide a narrative that intertwines fundamental chemical principles with practical, field-tested applications. This guide on **3-(Pyridin-2-yl)propanoic acid** is crafted for the discerning researcher, scientist, and drug development professional. It is structured to provide not just protocols and properties, but the underlying scientific rationale—the "why" behind the "how." We will explore this versatile molecule from its core physicochemical identity to its synthesis, characterization, and potential applications, ensuring that every piece of information is robust, verifiable, and grounded in authoritative science.

Compound Profile and Physicochemical Properties

3-(Pyridin-2-yl)propanoic acid is a bifunctional organic compound featuring a pyridine ring linked to a propanoic acid moiety via a two-carbon chain. This structure is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amide bond formation and esterification.

Understanding its fundamental properties is the first step in any research endeavor. These values dictate solvent selection, reaction conditions, and potential analytical methods.

Property	Value	Source
CAS Number	15197-75-8	[1] [2]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
IUPAC Name	3-pyridin-2-ylpropanoic acid	[1]
Synonyms	3-(2-Pyridyl)propionic Acid	[3]
Appearance	Not available; typically a solid at room temperature.	
Purity	Commercially available up to 98%	[2]
Melting Point	Not consistently reported; related isomer (3-yl) melts at 156-160 °C	
SMILES	C1=CC=NC(=C1)CCC(=O)O	[1]

Spectroscopic Characterization: A Structural Validation System

The identity and purity of **3-(Pyridin-2-yl)propanoic acid** must be rigorously confirmed before its use in any application. Spectroscopic methods provide a definitive fingerprint of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most informative tools for structural elucidation. For this compound, dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆, we expect to see distinct signals corresponding to the different proton environments.

- Pyridyl Protons (4H): The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.6 ppm). Due to the substitution at the 2-position, they will exhibit a complex

splitting pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield.

- Methylene Protons (4H): The two methylene groups (-CH₂-CH₂-) will appear as two distinct multiplets, likely triplets if coupling is clean, in the upfield region. The -CH₂- group adjacent to the pyridine ring will be further downfield (approx. δ 2.8-3.2 ppm) than the -CH₂- group adjacent to the carboxyl group (approx. δ 2.5-2.9 ppm) due to the ring's electron-withdrawing effect.[4]
- Carboxyl Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet at the far downfield end of the spectrum (typically δ 10-12 ppm), and its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. We anticipate eight distinct signals:

- Carbonyl Carbon: A single resonance far downfield (δ ~170-180 ppm).[1]
- Pyridyl Carbons: Five signals in the aromatic region (δ ~120-160 ppm), with the carbon at the 2-position (C2) being the most downfield due to its direct attachment to the nitrogen and the substituent.
- Methylene Carbons: Two signals in the aliphatic region (δ ~30-40 ppm).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 152.17. [1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification Protocol

A common and reliable method for synthesizing **3-(pyridin-2-yl)propanoic acid** is through the catalytic hydrogenation of its unsaturated precursor, 3-(pyridin-2-yl)acrylic acid. This method is favored for its high yield and clean conversion.

Causality Behind Experimental Choices:

- Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of carbon-carbon double bonds. It provides a surface for the reaction to occur efficiently and is easily removed by filtration.[\[5\]](#)
- Solvent: A polar protic solvent like ethanol or a less polar solvent like ethyl acetate is typically used. Ethanol is excellent for dissolving the starting material and the product, facilitating a homogeneous reaction.[\[5\]](#)
- Hydrogen Source: Pressurized hydrogen gas (H_2) is the reducing agent. The pressure is increased (e.g., to 4 atmospheres) to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.[\[5\]](#)

Step-by-Step Synthesis Protocol:

- Reaction Setup: To a hydrogenation flask, add 3-(pyridin-2-yl)acrylic acid (1 equivalent).
- Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).
- Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material completely.
- Hydrogenation: Secure the flask in a Parr shaker or similar hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas (e.g., 4 atm) and begin agitation.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.

- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-(pyridin-2-yl)propanoic acid**.



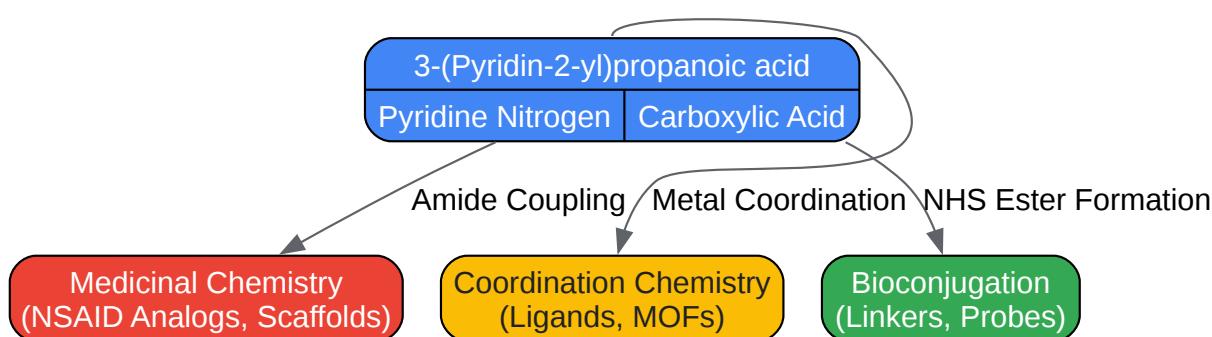
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Caption: Catalytic hydrogenation workflow for **3-(pyridin-2-yl)propanoic acid**.

Applications in Research and Development

The true value of **3-(Pyridin-2-yl)propanoic acid** lies in its utility as a versatile molecular scaffold. Its bifunctional nature allows for selective modifications at either the pyridine ring or the carboxylic acid, making it a valuable building block in several areas.

- Medicinal Chemistry: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).^[6] The pyridine moiety in this compound can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties like solubility or metabolic stability.^[7] It serves as a key intermediate for creating libraries of novel compounds for screening against various biological targets.
- Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with metal ions. The related isomer, 3-(pyridin-3-yl)propanoic acid, has been used to synthesize coordination polymers with interesting structural and luminescent properties. This suggests that the 2-yl isomer could be similarly employed in the development of novel materials, catalysts, or metal-organic frameworks (MOFs).
- Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins or peptides, making it a useful linker in bioconjugation applications.



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Caption: Key derivatization pathways and applications of the title compound.

Safety, Handling, and Storage

Scientific advancement must be accompanied by a commitment to safety. Based on aggregated GHS data, **3-(Pyridin-2-yl)propanoic acid** presents several hazards that require careful management.[\[1\]](#)

- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)[\[3\]](#)
 - H318/H319: Causes serious eye damage/irritation.[\[1\]](#)[\[3\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)[\[3\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[8\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[8\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[8\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[8\]](#)

Handling and Storage Protocol:

- Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.

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